molecular formula C12H9Br B12819347 2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5

2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5

Cat. No.: B12819347
M. Wt: 238.13 g/mol
InChI Key: KTADSLDAUJLZGL-FSTBWYLISA-N
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Description

2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Bromo-1,1’-biphenyl. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the biphenyl structure. The molecular formula is C12H4D5Br, and it has a molecular weight of 233.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 typically involves the bromination of deuterated biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated biphenyl and brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.

    Reduction Reactions: The bromine atom can be reduced to form deuterated biphenyl.

Common Reagents and Conditions

Major Products

    Substitution: Deuterated biphenyl derivatives with various functional groups.

    Oxidation: Biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Deuterated biphenyl.

Scientific Research Applications

2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it valuable in research applications where tracing and stability are crucial .

Properties

Molecular Formula

C12H9Br

Molecular Weight

238.13 g/mol

IUPAC Name

1-(2-bromophenyl)-2,3,4,5,6-pentadeuteriobenzene

InChI

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D

InChI Key

KTADSLDAUJLZGL-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Br)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br

Origin of Product

United States

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